6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a bromophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Due to its purine core, it may be used in studies related to nucleic acids and enzyme interactions.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group suggests potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes or nucleic acids, potentially inhibiting or modulating their activity. The azo group could also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6H-Purin-6-one, 2-amino-8-phenylazo-1,7-dihydro-: Similar structure but without the bromine atom.
6H-Purin-6-one, 2-amino-8-(4-chlorophenyl)azo-1,7-dihydro-: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- imparts unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
79953-02-9 |
---|---|
Molecular Formula |
C11H8BrN7O |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
2-amino-8-[(4-bromophenyl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8BrN7O/c12-5-1-3-6(4-2-5)18-19-11-14-7-8(16-11)15-10(13)17-9(7)20/h1-4H,(H4,13,14,15,16,17,20) |
InChI Key |
WOLARJZCVLUQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.